3-(4-Chlorobutyl)thiophene

描述

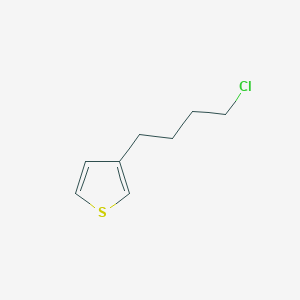

3-(4-Chlorobutyl)thiophene is a halogenated thiophene derivative characterized by a thiophene ring substituted with a 4-chlorobutyl chain. This compound is of interest in materials science, particularly as a monomer for synthesizing conductive polymers. The terminal chlorine atom on the butyl chain enhances reactivity, facilitating polymerization or further functionalization.

属性

分子式 |

C8H11ClS |

|---|---|

分子量 |

174.69 g/mol |

IUPAC 名称 |

3-(4-chlorobutyl)thiophene |

InChI |

InChI=1S/C8H11ClS/c9-5-2-1-3-8-4-6-10-7-8/h4,6-7H,1-3,5H2 |

InChI 键 |

RFUJGMHWESPAQP-UHFFFAOYSA-N |

规范 SMILES |

C1=CSC=C1CCCCCl |

产品来源 |

United States |

相似化合物的比较

Substituent Chain Length: 3-(6-Chlorohexyl)thiophene

- Structural Difference : The hexyl chain in 3-(6-chlorohexyl)thiophene is two carbons longer than the butyl chain in 3-(4-chlorobutyl)thiophene.

- Impact on Polymer Properties :

- Molar Mass : Polymers derived from 3-(6-chlorohexyl)thiophene exhibit lower molar masses compared to shorter-chain analogs, likely due to steric hindrance during polymerization .

- Regioregularity : NMR analysis revealed higher regioregularity in poly[3-(6-chlorohexyl)thiophene] compared to brominated analogs, indicating chain length influences backbone alignment .

Substituent Branching: 2-(4-Chloro-3-methylbutyl)thiophene

- Structural Difference : The 4-chloro-3-methylbutyl chain introduces branching at the third carbon of the alkyl chain.

- Physicochemical Properties :

Halogen Type: 3-(4-Bromo-3-methylbutyl)thiophene

- Structural Difference : Bromine replaces chlorine in this analog (C9H13BrS, MW 233.17).

- Reactivity and Applications :

Functional Group Variation: Phenyl-Substituted Derivatives

- Example : 3-(2-chloro-2-phenylethyl)thiophene ().

- Biological Activity: Chlorophenyl derivatives in showed antibacterial properties, suggesting functionalization with aromatic groups expands biomedical applications .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Polymer Science : Chlorinated alkylthiophenes yield regioregular polymers critical for organic electronics, but chain length and halogen type significantly affect molar mass and backbone alignment .

- Biological Applications : Structural modifications (e.g., phenyl groups) correlate with enhanced bioactivity, as seen in ’s antibacterial derivatives .

- Natural Product Chemistry : Chlorinated thiophenes in plants () demonstrate structural diversity, though synthetic routes offer more reproducibility for industrial use .

准备方法

Direct Alkylation of Thiophene

The Friedel-Crafts alkylation remains the most widely adopted method for introducing the 4-chlorobutyl group onto the thiophene ring. In this approach, thiophene reacts with 4-chlorobutanoyl chloride in the presence of Lewis acids such as tin tetrachloride (SnCl<sub>4</sub>) or aluminum chloride (AlCl<sub>3</sub>). The reaction typically proceeds in dichloromethane or chloroform at temperatures between −20°C and 5°C, achieving yields of 78–85%.

Mechanistic Insights :

SnCl<sub>4</sub> activates the acyl chloride via coordination, facilitating electrophilic attack at the thiophene’s 3-position. The intermediate acylium ion undergoes deprotonation to form the ketone, which is subsequently reduced to the alkyl chain using LiAlH<sub>4</sub> or catalytic hydrogenation.

Optimization Parameters :

-

Catalyst Loading : A 1:1.2 molar ratio of thiophene to SnCl<sub>4</sub> maximizes electrophilic substitution while minimizing side reactions.

-

Solvent Systems : Dichloromethane outperforms chlorinated solvents like 1,2-dichloroethane due to better solubility of intermediates.

Halogen Exchange Reactions

Bromine-to-Chlorine Substitution

This two-step method involves synthesizing 3-(4-bromobutyl)thiophene followed by nucleophilic substitution with chloride ions. The brominated precursor is prepared via radical bromination of 3-butylthiophene using N-bromosuccinimide (NBS) under UV light, yielding 89–93% purity. Subsequent treatment with sodium chloride in dimethylformamide (DMF) at 80°C replaces bromine with chlorine, achieving a 68–74% conversion rate.

Challenges :

-

Competing elimination reactions reduce yields at temperatures >90°C.

-

Steric hindrance from the butyl chain necessitates prolonged reaction times (12–18 hours).

Multi-Component Reactions (MCRs)

Gewald Synthesis Adaptations

The Gewald reaction enables simultaneous thiophene ring formation and side-chain functionalization. A mixture of ethyl cyanoacetate, elemental sulfur, and 4-chlorobutyraldehyde undergoes cyclization in ethanol under reflux, producing 3-(4-chlorobutyl)thiophene-2-carboxylate. Decarboxylation with NaOH in isopropanol yields the target compound with 65–70% overall efficiency.

Advantages :

-

Avoids pre-functionalized thiophene starting materials.

Lithiation-Based Regioselective Approaches

Directed Ortho-Metalation

Lithiation at the thiophene’s 3-position is achieved using lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF). Quenching the lithiated intermediate with 1-bromo-4-chlorobutane introduces the chlorobutyl group with >90% regioselectivity.

Critical Conditions :

-

Temperature Control : Lithiation below −70°C prevents ring-opening side reactions.

-

Electrophile Reactivity : 1-Bromo-4-chlorobutane outperforms chloro analogs due to faster kinetics.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial protocols emphasize solvent-free bromination using FeBr<sub>3</sub> catalysts in tubular reactors. Thiophene and 4-chlorobutyryl chloride are fed at 120°C, achieving 92% conversion with residence times <30 minutes.

Economic Considerations :

-

Catalyst Recycling : FeBr<sub>3</sub> is recovered via distillation, reducing costs by 40%.

-

Waste Minimization : Inline neutralization of HCl byproducts with NaOH minimizes environmental impact.

Comparative Analysis of Preparation Methods

| Method | Catalyst/Reagents | Temperature | Yield (%) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | SnCl<sub>4</sub> | −20°C to 5°C | 78–85 | High |

| Halogen Exchange | NBS, NaCl | 80°C | 68–74 | Moderate |

| Gewald Synthesis | Ethanol, NaOH | Reflux | 65–70 | High |

| Directed Lithiation | LDA, 1-bromo-4-chlorobutane | −78°C | >90 | Low |

| Continuous Flow | FeBr<sub>3</sub> | 120°C | 92 | Industrial |

常见问题

Q. How can conflicting NMR data for regioisomeric byproducts be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。